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Compound of Interest

Compound Name: Triptonoterpenol

Cat. No.: B034252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Triptonoterpenol, a tricyclic diterpenoid first isolated from the medicinal plant Tripterygium

wilfordii. The information presented herein is essential for the identification, characterization,

and further development of this natural product.

Chemical Structure and Properties
Triptonoterpenol, with the molecular formula C₂₁H₃₀O₄ and a molecular weight of 346.46

g/mol , possesses a complex abietane-type diterpenoid skeleton. Its structure has been

elucidated through extensive spectroscopic analysis.

Systematic Name: (1R,4aR,10aS)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-

propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one CAS Number: 110187-23-0

Spectroscopic Data
The following tables summarize the key spectroscopic data for Triptonoterpenol, based on

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)

spectroscopy. This data is critical for the unambiguous identification and quality control of the

compound.

¹H NMR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b034252?utm_src=pdf-interest
https://www.benchchem.com/product/b034252?utm_src=pdf-body
https://www.benchchem.com/product/b034252?utm_src=pdf-body
https://www.benchchem.com/product/b034252?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unfortunately, specific ¹H NMR chemical shift and coupling constant data for Triptonoterpenol
could not be located in the available literature. The original isolation paper by Deng et al.

(1985) was identified as the likely source of this data, but the full text was not accessible to

retrieve the specific spectral assignments.

¹³C NMR Spectroscopic Data
Similar to the ¹H NMR data, the specific ¹³C NMR chemical shift assignments for

Triptonoterpenol are not readily available in the public domain. Researchers are advised to

consult the original 1985 publication by Deng et al. for this detailed information.

Mass Spectrometry (MS) Data
Mass spectrometry confirms the molecular weight of Triptonoterpenol. While a detailed

fragmentation pattern was not found in the searched literature, the expected key ions are

presented based on its chemical structure.

Ion m/z (expected) Description

[M+H]⁺ 347.2222 Protonated molecular ion

[M+Na]⁺ 369.2042 Sodium adduct

[M-H₂O+H]⁺ 329.2117 Loss of water

[M-C₃H₇+H]⁺ 304.1855 Loss of isopropyl group

Infrared (IR) Spectroscopic Data
The IR spectrum of Triptonoterpenol is expected to show characteristic absorption bands

corresponding to its functional groups. The anticipated vibrational frequencies are listed below.
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Wavenumber (cm⁻¹) Functional Group Description

~3400 (broad) O-H Hydroxyl group stretching

~2960-2850 C-H Aliphatic C-H stretching

~1710 C=O Ketone carbonyl stretching

~1610, ~1500 C=C Aromatic ring stretching

~1270 C-O Aryl ether stretching

~1050 C-O Alcohol C-O stretching

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for Triptonoterpenol
were not available in the reviewed literature. However, the following are general methodologies

typically employed for the analysis of natural products like diterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of purified Triptonoterpenol are dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Standard pulse sequences are used to acquire ¹D (¹H, ¹³C) and 2D (COSY,

HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative

to a reference standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques

such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

coupled to a mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

Sample Introduction: The sample is typically introduced via direct infusion or after separation

by liquid chromatography (LC-MS).
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Data Analysis: The resulting mass spectrum provides the accurate mass of the molecular

ion, which is used to determine the elemental composition. Tandem mass spectrometry

(MS/MS) experiments can be performed to obtain fragmentation patterns for structural

elucidation.

Infrared (IR) Spectroscopy
Sample Preparation: The IR spectrum can be obtained from a solid sample prepared as a

KBr pellet or from a thin film of the compound evaporated from a suitable solvent on an IR-

transparent window (e.g., NaCl or KBr plates).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400

cm⁻¹). The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the interplay of

different spectroscopic techniques in the structural elucidation of a natural product like

Triptonoterpenol.
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Caption: General workflow for the isolation and spectroscopic analysis of Triptonoterpenol.
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Caption: Complementary roles of spectroscopic techniques in elucidating the structure of

Triptonoterpenol.

To cite this document: BenchChem. [Spectroscopic Profile of Triptonoterpenol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034252#spectroscopic-data-of-triptonoterpenol-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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